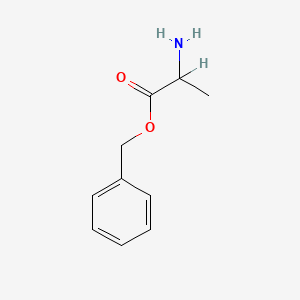

benzyl 2-aminopropanoate

描述

Significance as a Foundation for Amino Acid Derivatives Research

The primary significance of benzyl (B1604629) 2-aminopropanoate lies in its role as a chiral building block. unimi.it As it is derived from alanine (B10760859), one of the fundamental proteinogenic amino acids, it is readily available in both its L- (S) and D- (R) enantiomeric forms from the 'chiral pool'. unimi.it This accessibility allows chemists to introduce a specific stereocenter into a target molecule, a critical requirement in pharmaceutical and materials science where biological activity and material properties are often dependent on precise three-dimensional structure.

Its application is most prominent in peptide synthesis, where it functions as a C-terminally protected alanine residue. unimi.it The benzyl ester effectively masks the carboxylic acid, preventing it from undergoing unwanted reactions while the peptide chain is elongated from the N-terminus. nih.gov Beyond simple peptides, benzyl 2-aminopropanoate is a precursor for more complex, non-peptidic chiral molecules. Research has demonstrated its use in the synthesis of enantiomerically pure anti-β-amino alcohols and other valuable chiral synthons. kuleuven.be Its structure provides a reliable scaffold for constructing molecules with multiple stereocenters, such as Cα-tetrasubstituted α-amino acid derivatives, which are important units in bioactive natural products and pharmaceuticals.

Overview of Structural Features Relevant to Synthetic and Mechanistic Studies

The synthetic utility of this compound is a direct result of its key structural features: the benzyl ester, the primary amine, and the chiral alpha-carbon.

The Benzyl Ester Group: The esterification of alanine's carboxylic acid with benzyl alcohol yields the benzyl ester. This group serves as an excellent protecting group for the carboxyl function. peptide.com It is stable under a variety of reaction conditions, including the basic conditions often used for the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group from the N-terminus during solid-phase peptide synthesis (SPPS). nih.gov Crucially, the benzyl group can be removed under mild, neutral conditions through catalytic hydrogenolysis (e.g., using palladium on carbon and hydrogen gas), a process that typically does not affect other functional groups, thus providing a high degree of synthetic orthogonality. mdpi.com The introduction of substituents onto the phenyl ring of the benzyl ester can further tune its stability, making it more or less labile to acid cleavage. thieme-connect.de

The Primary Amino Group: The free amine at the C-2 position is a potent nucleophile, making it the reactive site for peptide bond formation. In a typical peptide synthesis workflow, this amine attacks the activated carboxyl group of the incoming N-protected amino acid. nih.gov

The Chiral Center: The alpha-carbon of the alanine backbone is a stereocenter. The use of enantiomerically pure (S)- or (R)-benzyl 2-aminopropanoate ensures that this specific stereochemistry is transferred to the final product. Maintaining stereochemical integrity throughout a synthesis is paramount, and reaction conditions are often optimized to prevent racemization at this center. unimi.itresearchgate.net Chiral High-Performance Liquid Chromatography (HPLC) is a common technique used to confirm that the enantiomeric purity of the molecule is retained during synthesis.

Historical Context of its Role in Organic Synthesis Development

The development and use of this compound are intrinsically linked to the history of peptide synthesis. The challenge of assembling amino acids into a specific sequence without side reactions necessitated the development of protecting groups. In 1932, Bergmann and Zervas introduced the carbobenzoxy (Cbz) group for protecting the N-terminus, a landmark achievement. nih.gov This was followed by the need for effective C-terminus protection, leading to the exploration of various esters.

The preparation of amino acid benzyl esters became a common strategy, often accomplished via Fischer-Speier esterification. researchgate.net The classical and still widely practiced method involves reacting the amino acid with benzyl alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid. unimi.itresearchgate.net A key aspect of this reaction is the removal of the water formed during esterification to drive the reaction to completion. unimi.it Historically, hazardous solvents like benzene (B151609) or carbon tetrachloride were used to azeotropically remove water. unimi.itresearchgate.net Modern research has focused on replacing these dangerous solvents with safer alternatives like cyclohexane (B81311) or 2-methyltetrahydrofuran (B130290) (Me-THF), which still allow for the formation of enantiomerically pure benzyl esters without causing racemization. unimi.itresearchgate.net This evolution reflects a broader trend in organic synthesis towards developing greener and safer chemical processes. The establishment of reliable methods for synthesizing benzyl esters like this compound was a critical step that supported the advancement of solid-phase peptide synthesis, a technique that revolutionized the field. nih.gov

Data Tables

Table 1: Physical and Chemical Properties of Benzyl (2S)-2-aminopropanoate This table summarizes the key identifiers and computed properties of the (S)-enantiomer of this compound.

| Property | Value | Source |

| IUPAC Name | benzyl (2S)-2-aminopropanoate | nih.gov |

| Molecular Formula | C₁₀H₁₃NO₂ | nih.gov |

| Molecular Weight | 179.22 g/mol | nih.gov |

| Exact Mass | 179.094628657 Da | nih.gov |

| Common Synonyms | L-alanine benzyl ester, H-Ala-OBzl | PubChem |

| CAS Number | 17831-01-5 | PubChem |

| Topological Polar Surface Area | 52.3 Ų | nih.gov |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 3 | PubChem |

| Rotatable Bonds | 3 | PubChem |

Table 2: Expected Spectroscopic Data for Benzyl (2S)-2-aminopropanoate While a definitive, published spectrum is not available from the search results, the following table outlines the expected signals in ¹H NMR, ¹³C NMR, and key absorptions in IR spectroscopy based on the compound's structure and data from analogous compounds. beilstein-journals.orgrsc.orgrsc.orgpressbooks.pub

| Spectroscopy Type | Expected Signals / Absorptions |

| ¹H NMR (CDCl₃) | δ ~ 7.35 ppm (m, 5H, Ar-H), δ ~ 5.15 ppm (s, 2H, -CH₂-Ph), δ ~ 3.8 ppm (q, 1H, α-CH), δ ~ 1.6 ppm (s, 2H, -NH₂), δ ~ 1.4 ppm (d, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ ~ 175 ppm (C=O), δ ~ 136 ppm (Ar-C), δ ~ 128 ppm (Ar-CH), δ ~ 67 ppm (-CH₂-), δ ~ 50 ppm (α-CH), δ ~ 18 ppm (-CH₃) |

| IR (Infrared) | ~ 3400-3300 cm⁻¹ (N-H stretch), ~ 3100-3000 cm⁻¹ (Aromatic C-H stretch), ~ 2950 cm⁻¹ (Aliphatic C-H stretch), ~ 1735 cm⁻¹ (C=O ester stretch) |

Structure

2D Structure

3D Structure

属性

分子式 |

C10H13NO2 |

|---|---|

分子量 |

179.22 g/mol |

IUPAC 名称 |

benzyl 2-aminopropanoate |

InChI |

InChI=1S/C10H13NO2/c1-8(11)10(12)13-7-9-5-3-2-4-6-9/h2-6,8H,7,11H2,1H3 |

InChI 键 |

YGYLYUIRSJSFJS-UHFFFAOYSA-N |

规范 SMILES |

CC(C(=O)OCC1=CC=CC=C1)N |

产品来源 |

United States |

Advanced Synthetic Methodologies for Benzyl 2 Aminopropanoate and Its Derivatives

Esterification and Salt Formation Techniques

The direct esterification of alanine (B10760859) with benzyl (B1604629) alcohol, followed by salt formation, represents a primary route for the synthesis of benzyl 2-aminopropanoate. This approach is valued for its straightforwardness and high yields.

Acid-Catalyzed Esterification Approaches

Acid-catalyzed esterification, often referred to as Fischer-Speier esterification, is a widely employed method for preparing this compound. researchgate.netnih.gov This reaction typically involves heating the amino acid with benzyl alcohol in the presence of an acid catalyst. google.comunimi.it p-Toluenesulfonic acid is a commonly used catalyst for this purpose. google.comunimi.it The reaction is often carried out in a solvent that forms an azeotrope with water, such as cyclohexane (B81311), to facilitate the removal of water and drive the reaction to completion. researchgate.netunimi.it

The general procedure involves refluxing a mixture of the amino acid, p-toluenesulfonic acid, benzyl alcohol, and a suitable solvent like cyclohexane. unimi.it A Dean-Stark apparatus is used to continuously remove the water produced during the esterification. unimi.it This method has been shown to be effective for a variety of amino acids, including alanine, to produce the corresponding benzyl ester p-toluenesulfonate salts in high yields. unimi.it Research has focused on replacing hazardous solvents like benzene (B151609) and carbon tetrachloride with safer alternatives like cyclohexane. researchgate.netunimi.it

| Reactant/Reagent | Role | Typical Conditions |

| Alanine | Starting amino acid | Reactant |

| Benzyl Alcohol | Esterifying agent | Often used in excess |

| p-Toluenesulfonic acid | Acid catalyst | Slightly more than 1 equivalent |

| Cyclohexane | Azeotroping solvent | Reflux temperature |

Optimization of Salt Formation for Research Purity and Stability

The formation of a salt, typically a p-toluenesulfonate (tosylate) salt, is a critical step that enhances the purity and stability of this compound. The tosylate group improves the crystallinity of the compound, which facilitates its purification through recrystallization. The resulting salt is a stable, solid material that is easier to handle and store compared to the free ester.

Optimization of the salt formation process involves careful control of reaction conditions to maximize yield and purity. After the esterification is complete, the reaction mixture is typically cooled, and a solvent such as ethyl acetate (B1210297) is added to precipitate the benzyl ester p-toluenesulfonate salt. unimi.it The precipitate can then be collected by filtration and dried. unimi.it The purity of the final product can be assessed by techniques such as chiral High-Performance Liquid Chromatography (HPLC) to ensure that no racemization has occurred during the synthesis. unimi.it The hydrochloride salt is another form that enhances the stability of the compound. smolecule.com

A study highlighted a procedure achieving a 92% yield by dissolving the p-toluenesulfonic acid salt of L-alanine benzyl ester in water, adding toluene (B28343), and cooling the solution before proceeding with further steps. This demonstrates the importance of controlled precipitation and extraction for achieving high purity.

Coupling Reactions in this compound Synthesis

Coupling reactions provide alternative and versatile routes to this compound and its derivatives, particularly for creating more complex molecules like phosphoramidates.

Phosphoryl Chloride Coupling Strategies

Phosphoryl chloride and its derivatives are key reagents for synthesizing phosphoramidate (B1195095) derivatives of this compound. These derivatives are of interest in the development of prodrugs and antiviral agents. The synthesis generally involves the coupling of a phosphoryl chloride intermediate with the amino group of this compound.

For example, (2S)-Benzyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate is synthesized by coupling a phosphoryl chloride intermediate with the chiral amino acid derivative. The reaction often utilizes a base, such as triethylamine, to neutralize the hydrogen chloride generated during the reaction. researchgate.net Solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) are commonly used to ensure the solubility of the reactants. The use of a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), can accelerate the coupling reaction by activating the phosphoryl chloride group.

Adaptations of Chiral Amino Acid Coupling Protocols

Protocols developed for peptide synthesis are often adapted for the synthesis of this compound derivatives. These methods are designed to form amide bonds while preserving the stereochemical integrity of the chiral centers. Carbodiimide-mediated coupling reactions are a common strategy.

In this approach, the carboxylic acid group of a protected amino acid is activated by a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). The activated species then reacts with the amino group of this compound to form a new peptide bond. This methodology is highly versatile and can be used to couple a wide range of amino acids. researchgate.net The choice of protecting groups for the amino and carboxyl functions is crucial to prevent unwanted side reactions.

Control of Reaction Parameters for Enhanced Synthetic Efficiency

To maximize the yield and purity of this compound and its derivatives, careful control of various reaction parameters is essential.

Key parameters that are frequently optimized include:

Temperature: Temperature control is critical to minimize side reactions and prevent racemization. For instance, in certain salt formation procedures, maintaining the temperature below 5°C is recommended. In enzymatic esterifications, a temperature of 50°C might be optimal for enzyme activity.

Molar Ratios: The stoichiometry of the reactants significantly influences the reaction outcome. Using an excess of one reactant, such as benzyl alcohol in esterification, can drive the equilibrium towards the product. unimi.it In coupling reactions, the molar ratio of the coupling agents to the reactants is carefully controlled to ensure efficient conversion. jst.go.jp

Catalyst Loading: The amount of catalyst used can affect the reaction rate and yield. For acid-catalyzed esterification, catalyst loading is typically in the range of 5-10 mol%.

Solvent Selection: The choice of solvent can impact reagent solubility, reaction rate, and the ease of product purification. For example, non-aqueous media like tert-butyl alcohol are used in lipase-catalyzed esterifications to minimize enzyme denaturation.

Reaction Time: Monitoring the reaction progress allows for the determination of the optimal reaction time to maximize product formation and minimize the formation of byproducts. mdpi.com

The following table summarizes the impact of various parameters on the synthesis of this compound derivatives based on different research findings.

| Parameter | Effect on Synthesis | Example Application | Reference |

| Temperature | Minimizes side reactions and racemization. | Cooling to <5°C during salt formation. | |

| Molar Ratio | Drives reaction equilibrium and controls impurity formation. | 1:1.2 acid to alcohol ratio in direct esterification. | |

| Catalyst | Accelerates reaction rate and improves efficiency. | DMAP in phosphoryl chloride coupling. | |

| Solvent | Affects solubility, enzyme activity, and work-up. | Tert-butyl alcohol in enzymatic esterification. | |

| pH | Controls precipitation and stability of the product. | Adjusting pH to 8.0-9.5 during oxidation step. |

By carefully controlling these parameters, chemists can enhance the efficiency, yield, and purity of the synthesis of this compound and its derivatives, making these valuable compounds more accessible for research and industrial applications.

Solvent Selection and Anhydrous Conditions

The choice of solvent is critical in the synthesis of this compound, directly influencing reaction rates, solubility of reactants, and the stability of intermediates. Anhydrous conditions are paramount, particularly when employing reactive intermediates susceptible to hydrolysis. The presence of water can lead to unwanted side reactions, such as the hydrolysis of the ester product or reaction with coupling agents.

Commonly employed solvents in the esterification of amino acids include non-polar aprotic solvents like toluene and cyclohexane, as well as polar aprotic solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF). researchgate.netnih.govacs.org Toluene and cyclohexane are often used in Fischer esterification with azeotropic removal of water to drive the reaction to completion. researchgate.net For coupling reactions involving activating agents, solvents like THF or dichloromethane are preferred for their ability to dissolve both the protected amino acid and the coupling reagents effectively. The use of anhydrous solvents, often freshly distilled or obtained from a solvent purification system, is a standard practice to prevent yield loss and the formation of impurities. acs.org

| Parameter | Solvent | Role/Observation | Reference |

| Esterification | Toluene | Azeotropic removal of water in acid-catalyzed reactions. | researchgate.net |

| Cyclohexane | Alternative to hazardous solvents like benzene for azeotropic water removal. | researchgate.net | |

| Dichloromethane (DCM) | Common solvent for coupling reactions using DCC/HOBt. | ||

| Coupling Reactions | Tetrahydrofuran (THF) | Improves solubility of reagents in phosphoryl chloride coupling. | |

| Dimethylformamide (DMF) | Used in reactions involving benzyl bromide and a base. | ||

| General | Anhydrous Solvents | Essential to prevent hydrolysis of reactive intermediates and products. | acs.org |

Temperature Regulation and Racemization Mitigation

Temperature control is arguably the most critical factor in preventing the racemization of the chiral center at the α-carbon of the amino acid during synthesis. researchgate.net Activation of the carboxylic acid group, a necessary step for esterification, can also facilitate the formation of an oxazolone (B7731731) intermediate, which is prone to tautomerization and subsequent loss of stereochemical purity.

Lowering the reaction temperature is a widely adopted strategy to suppress the rate of racemization. For many coupling reactions, temperatures are maintained between 0°C and room temperature (approximately 25°C). For instance, in the synthesis of N-Boc-3-iodo-L-alanine benzyl ester, conducting the reaction at 0–25°C is crucial to minimize racemization. Research has shown that increasing the temperature, especially near 100°C, significantly accelerates the racemization of amino acid esters. researchgate.net Therefore, a delicate balance must be struck between a temperature high enough to ensure a reasonable reaction rate and low enough to preserve the enantiomeric excess of the product.

| Condition | Effect on Racemization | Research Finding | Reference |

| Low Temperature (0-25°C) | Minimized | Iodination of Boc-protected alanine derivatives shows reduced racemization at these temperatures. | |

| Minimized | Coupling reactions are often performed at room temperature to avoid racemization. | ||

| Elevated Temperature (~100°C) | Accelerated | Toluene as a solvent at elevated temperatures can lead to partially or totally racemized amino acid benzyl esters. | researchgate.net |

Catalyst Utilization and Loading Optimization

The choice and amount of catalyst play a pivotal role in the efficient synthesis of this compound. Catalysts are employed to accelerate the rate of esterification or to facilitate the coupling between the amino acid and benzyl alcohol.

For direct esterification, strong acid catalysts like p-toluenesulfonic acid (p-TsOH) are commonly used. researchgate.net In these cases, the catalyst protonates the carbonyl oxygen of the amino acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by benzyl alcohol. In coupling reactions, reagents such as dicyclohexylcarbodiimide (DCC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) are used to form an active ester intermediate. 4-Dimethylaminopyridine (DMAP) can be used to accelerate coupling efficiency, particularly in reactions involving phosphoryl chlorides.

Optimizing the catalyst loading is crucial for maximizing yield and minimizing side reactions. For acid-catalyzed esterification, typical loadings range from 5-10 mol%. In copper-catalyzed reactions for the synthesis of related N-substituted compounds, catalyst loading can be as low as 10 mol % to achieve high yields. beilstein-journals.org Insufficient catalyst can lead to slow or incomplete reactions, while excessive amounts can promote side reactions and complicate purification.

| Catalyst System | Reaction Type | Role of Catalyst | Typical Loading | Reference |

| p-Toluenesulfonic acid (p-TsOH) | Direct Esterification | Protonates carbonyl oxygen, enhancing electrophilicity. | 5-10 mol% | researchgate.net |

| DCC/HOBt | Coupling Reaction | Forms an active ester intermediate, facilitating nucleophilic attack. | Not specified | |

| DMAP | Coupling Reaction | Accelerates coupling efficiency, especially with phosphoryl chlorides. | Not specified | |

| Copper(I) catalysts | N-Arylation/Alkylation | Catalyzes C-N bond formation. | 10 mol% | beilstein-journals.org |

Analogous and Modified Synthetic Routes for Related Chemical Entities

The fundamental synthetic strategies for this compound can be adapted and modified to produce a variety of related chemical entities with diverse functionalities. These analogous routes often involve the use of different starting materials or the introduction of additional reaction steps to build more complex molecular architectures.

One common modification is the N-substitution of the amino group. For example, N-benzyl-L-alanine can be synthesized and subsequently used in peptide synthesis. beilstein-journals.org Reductive amination is a powerful tool for this purpose, where an aldehyde or ketone reacts with the amino group of benzyl alaninate (B8444949) in the presence of a reducing agent to form an N-alkyl or N-aryl derivative. nih.gov

Furthermore, the core structure can be altered more significantly. For instance, the Paal-Knorr pyrrole (B145914) synthesis can be employed mechanochemically, using substituted anilines or benzylamines and 1,4-diketo compounds to form N-substituted pyrroles in a solvent-free manner. beilstein-journals.org Another approach involves the synthesis of benzimidazoquinazolinones through a copper-catalyzed one-pot C-N amination protocol, which can be adapted for reactions with substituted benzyl bromides. nih.gov The synthesis of 2-benzyl N-substituted anilines has also been achieved through an imine condensation–isoaromatization approach from (E)-2-arylidene-3-cyclohexenones and primary aliphatic amines under catalyst-free conditions. nih.gov These modified routes highlight the versatility of the core benzyl aminopropanoate scaffold in the generation of a broad range of complex nitrogen-containing molecules.

| Synthetic Route | Target Compound Class | Key Reaction | Reference |

| Reductive Amination | N-substituted amino acid esters | Reaction of an amine with a carbonyl compound in the presence of a reducing agent. | nih.gov |

| Paal-Knorr Pyrrole Synthesis | N-substituted pyrroles | Condensation of a 1,4-dicarbonyl compound with a primary amine. | beilstein-journals.org |

| Copper-Catalyzed C-N Amination | N-substituted benzimidazoquinazolinones | Coupling of an amine with a halide in the presence of a copper catalyst. | nih.gov |

| Imine Condensation–Isoaromatization | 2-benzyl N-substituted anilines | Reaction of (E)-2-arylidene-3-cyclohexenones with primary amines. | nih.gov |

Stereochemical Considerations and Control in Benzyl 2 Aminopropanoate Chemistry

Enantiomeric Forms and Chiral Purity Assessment

Benzyl (B1604629) 2-aminopropanoate exists as a pair of non-superimposable mirror images called enantiomers: (S)-benzyl 2-aminopropanoate (also known as L-alanine benzyl ester) and (R)-benzyl 2-aminopropanoate (D-alanine benzyl ester). nih.govmdpi.com These enantiomers arise from the chiral center at the second carbon atom of the propanoate backbone. mdpi.com While they share the same chemical formula and connectivity, their three-dimensional arrangement is distinct, leading to different interactions with other chiral molecules and polarized light.

The assessment of chiral purity, or enantiomeric excess (ee), is crucial to ensure the desired stereoisomer is present in a sample. chromatographyonline.com Several analytical techniques are employed for this purpose:

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating and quantifying enantiomers. vulcanchem.comambeed.com It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.com For instance, macrocyclic glycopeptide-based CSPs, like teicoplanin, are particularly effective for resolving underivatized amino acid enantiomers. sigmaaldrich.com

Polarimetry: This technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Each enantiomer rotates the light to an equal but opposite degree. While a valuable tool, it may not be feasible for all settings, especially with a large number of samples. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: The use of chiral lanthanide shift reagents can enable the differentiation of enantiomeric signals in an NMR spectrum, allowing for the determination of enantiomeric purity. nih.gov

The importance of chiral purity is underscored by the differential biological activity often observed between enantiomers. For example, in related compounds, one enantiomer may exhibit significantly higher therapeutic activity than the other. vulcanchem.com

Interactive Table: Methods for Chiral Purity Assessment of Benzyl 2-aminopropanoate

| Method | Principle | Key Advantages |

|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leading to separation. sigmaaldrich.com | High accuracy and precision for quantification of enantiomeric excess. vulcanchem.com |

| Polarimetry | Measurement of the rotation of plane-polarized light by a chiral compound. rsc.org | Relatively simple and quick measurement. |

| NMR with Chiral Shift Reagents | A chiral reagent complexes with the enantiomers, inducing chemical shift differences in their NMR spectra. nih.gov | Provides structural information in addition to enantiomeric purity. |

Stereoselective Synthesis of this compound Isomers

The synthesis of enantiomerically pure this compound is a key objective in many chemical and pharmaceutical applications. Several strategies have been developed to achieve this, broadly categorized as stereoselective synthesis methods.

One prominent approach is enzymatic resolution . This technique utilizes enzymes, which are inherently chiral, to selectively react with one enantiomer in a racemic mixture (a 50:50 mixture of both enantiomers), allowing for the separation of the two. beilstein-journals.org For example, lipases such as Candida antarctica Lipase B (CALB) can be used to selectively hydrolyze or esterify one enantiomer, leaving the other unreacted. beilstein-journals.orgresearchgate.net This method is valued for its high enantioselectivity, often achieving enantiomeric excesses greater than 98%. The rate and success of enzymatic resolution can be influenced by factors such as the choice of enzyme, solvent, and reaction conditions. rsc.org

Another strategy involves the use of chiral auxiliaries . A chiral auxiliary is a chiral molecule that is temporarily attached to the starting material to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. This approach is widely used in asymmetric synthesis to produce stereochemically defined products. researchgate.net

Furthermore, direct asymmetric synthesis methods can be employed. For instance, the asymmetric reduction of a prochiral precursor using a chiral catalyst can lead to the formation of a single enantiomer of the desired product.

The choice of synthetic route often depends on the desired enantiomer and the scale of the reaction. For example, a common method for synthesizing L-alanine benzyl ester involves the esterification of L-alanine with benzyl alcohol. prepchem.com

Interactive Table: Stereoselective Synthesis Strategies

| Strategy | Description | Example |

|---|---|---|

| Enzymatic Resolution | Use of an enzyme to selectively react with one enantiomer in a racemic mixture. beilstein-journals.org | Lipase-catalyzed kinetic resolution of racemic this compound. |

| Chiral Auxiliaries | A temporary chiral group that directs the stereochemical outcome of a reaction. researchgate.net | Use of a chiral auxiliary to guide the alkylation of an enolate. |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer over the other. | Asymmetric hydrogenation of a prochiral precursor using a chiral ruthenium catalyst. |

Diastereoselective Approaches in Derivative Formation

When this compound, already possessing a chiral center, is reacted to create a new stereocenter, the formation of diastereomers is possible. Diastereomers are stereoisomers that are not mirror images of each other. Diastereoselective reactions are those that favor the formation of one diastereomer over others.

A significant application of diastereoselective reactions involving this compound is in peptide synthesis . When coupling this compound with another amino acid, a new peptide bond is formed, and if the second amino acid is also chiral, a dipeptide with two chiral centers is created. The relative configuration of these two centers determines the diastereomer formed. The stereochemical outcome of such coupling reactions is highly dependent on the coupling reagents and reaction conditions used. mdpi.com

The alkylation of enolates derived from cyclic derivatives of β-amino acids, a class of compounds related to this compound, has been shown to proceed with high diastereoselectivity. scielo.org.mxscielo.org.mx The existing stereocenter in the molecule directs the approach of the electrophile, leading to the preferential formation of one diastereomer. scielo.org.mx

Furthermore, in the synthesis of complex molecules, such as C-glycosyl-β-lactams, three-component reactions involving derivatives of amino acids can be designed to be highly diastereoselective. researchgate.net The stereochemical control in these reactions is often dictated by the steric and electronic properties of the reactants and catalysts. organic-chemistry.org

Impact of Stereochemistry on Molecular Interactions and Reactivity Profiles

The three-dimensional structure of this compound's enantiomers directly influences how they interact with other chiral molecules, such as enzymes and receptors. upol.cz This is often described by the "lock and key" model, where one enantiomer fits into a biological receptor's binding site more effectively than the other.

This differential interaction is the basis for the often-observed differences in biological activity between enantiomers. vulcanchem.com For example, the (S)-configuration of a related compound was found to be critical for its biological activity, with the (R)-enantiomer showing significantly lower activity. vulcanchem.com This highlights the necessity of using enantiomerically pure compounds in pharmaceutical applications to maximize therapeutic effects.

The stereochemistry of this compound also affects its reactivity in chemical reactions. numberanalytics.comnih.gov The spatial arrangement of the amino and benzyl ester groups can influence the approach of reagents, leading to different reaction rates and product distributions. For instance, in enzymatic reactions, the active site of the enzyme is chiral and will preferentially bind to and catalyze the reaction of one enantiomer. rsc.org

Strategies for Maintaining Stereochemical Integrity During Chemical Transformations

A significant challenge in the chemistry of chiral compounds is the prevention of racemization or epimerization—the loss of stereochemical purity. mdpi.comgoogle.com Epimerization is the change in the configuration at one of several stereocenters in a molecule. mdpi.com Several factors can induce these undesirable side reactions, including the use of strong bases, high temperatures, and certain coupling reagents in peptide synthesis. mdpi.com

Various strategies are employed to maintain the stereochemical integrity of this compound during subsequent chemical transformations:

Careful Selection of Reagents and Conditions: The choice of coupling agents in peptide synthesis is critical to minimize epimerization. mdpi.com Similarly, using milder reaction conditions, such as lower temperatures, can help prevent racemization. uea.ac.uk For example, quenching a reaction with cold sodium bicarbonate can prevent epimerization at the C2 position. vulcanchem.com

Use of Protecting Groups: The amino group of this compound is often protected during synthesis to prevent unwanted side reactions. The choice of protecting group can also influence stereochemical stability.

One-Pot Procedures: In some cases, developing a one-pot procedure where a sensitive intermediate is generated and used immediately without isolation can minimize the risk of epimerization. rsc.org

Crystallization-Induced Resolution: In some instances, crystallization can be used to separate diastereomers, effectively enriching the desired stereoisomer. nih.gov

By implementing these strategies, chemists can ensure that the desired stereochemical configuration of this compound is preserved throughout a synthetic sequence, leading to the formation of the target molecule with high chiral purity.

Advanced Chemical Transformations and Reactivity of Benzyl 2 Aminopropanoate

Nucleophilic Substitution Reactions Involving the Propanoate Moiety

The ester and amine functionalities of benzyl (B1604629) 2-aminopropanoate are prime sites for nucleophilic substitution reactions. These reactions are fundamental to its use in peptide synthesis and the creation of other complex organic molecules.

The primary amine of benzyl 2-aminopropanoate can act as a nucleophile, attacking electrophilic species. For instance, it can react with acyl chlorides or anhydrides to form amides. This acylation is a key step in the formation of peptide bonds. Similarly, the amine can undergo alkylation by reacting with alkyl halides. fishersci.it

The ester group is susceptible to nucleophilic acyl substitution. This can involve reaction with other alcohols in a process called transesterification, leading to the formation of a different ester. core.ac.ukbeilstein-journals.orgmasterorganicchemistry.com This reaction can be catalyzed by either acid or base. masterorganicchemistry.com Under basic conditions, an alkoxide attacks the carbonyl carbon of the ester. masterorganicchemistry.com To ensure the reaction proceeds to the desired product, the alcohol corresponding to the incoming alkoxide is often used as the solvent in large excess. masterorganicchemistry.com

Another important nucleophilic substitution reaction is hydrolysis, where water acts as the nucleophile to cleave the ester bond, yielding alanine (B10760859) and benzyl alcohol. This can be catalyzed by acid or base.

The amino group can also participate in nucleophilic substitution reactions. For example, it can react with suitable electrophiles to form new carbon-nitrogen bonds, a foundational process in the synthesis of more complex molecules. smolecule.comgoogle.com

A summary of representative nucleophilic substitution reactions is presented below:

| Reaction Type | Nucleophile | Electrophile | Product Type |

| Amide Formation | Amine | Acyl Halide | Amide |

| N-Alkylation | Amine | Alkyl Halide | Secondary Amine |

| Transesterification | Alcohol/Alkoxide | This compound | New Ester |

| Hydrolysis | Water/Hydroxide | This compound | Carboxylic Acid |

Oxidative Transformations

The this compound molecule presents several sites for oxidative transformations. The benzyl group can be oxidized to produce benzaldehyde (B42025) or benzoic acid using strong oxidizing agents like potassium permanganate. smolecule.com The primary amine can undergo oxidative deamination, a reaction that can be catalyzed by certain metal complexes, to form a ketone. rsc.orgnih.gov In some biological systems, the bulky benzyl group can offer steric protection to the amine group against oxidative deamination.

While the core structure of this compound is relatively stable, the introduction of other functional groups can provide additional handles for oxidation. For example, if the compound is part of a larger molecule containing a sulfide, it can be oxidized to a sulfoxide (B87167) or sulfone. smolecule.com

| Site of Oxidation | Oxidizing Agent/Catalyst | Product |

| Benzyl group | Potassium permanganate | Benzaldehyde/Benzoic Acid |

| Primary amine | Ni(II)-NHC catalyst/water | Ketone |

| Benzylic position | Strong oxidizing agents (e.g., KMnO₄) | Ketones or carboxylic acids |

Ring-Opening Reactions in Cyclic Derivatives

This compound is a precursor for the synthesis of cyclic dipeptides known as 2,5-diketopiperazines (DKPs). wikipedia.org These are six-membered rings formed from the condensation of two amino acids. wikipedia.org The synthesis of DKPs can occur through the cyclization of dipeptides, where the ester terminus of one amino acid reacts with the amine of another. wikipedia.orgmdpi.com The formation of the DKP ring can be facilitated by a terminal condensation-like domain in nonribosomal peptide synthetases (NRPSs). nih.gov

Once formed, these cyclic derivatives can undergo ring-opening reactions. Depending on the reaction conditions, this can lead to the formation of linear dipeptides or other modified structures. The stability and reactivity of the DKP ring are influenced by the substituents on the ring.

Catalytic Transformations Utilizing this compound as a Substrate

Palladium catalysts are widely used to facilitate a variety of transformations involving this compound and related amino acid esters. A key reaction is the Buchwald-Hartwig amination, which forms carbon-nitrogen bonds through the coupling of amines with aryl halides. fishersci.itwikipedia.orgnumberanalytics.com This reaction is instrumental in synthesizing N-aryl amino acids. researchgate.net The mechanism generally involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond. wikipedia.orgnumberanalytics.com

Another significant palladium-catalyzed reaction is the α-arylation of amino acid esters. organic-chemistry.org This reaction directly forms a bond between the α-carbon of the amino acid and an aryl group, providing a direct route to α-aryl amino acids. organic-chemistry.org The reaction typically employs a palladium catalyst with a suitable phosphine (B1218219) ligand and a base. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can also be applied to derivatives of this compound to form carbon-carbon bonds. nih.gov For instance, phenyl ester derivatives of amino acids can be coupled with boronic acids to yield amino ketones. nih.gov

A summary of palladium-catalyzed reactions is provided below:

| Reaction Name | Coupling Partners | Ligand Example | Base Example | Product Type |

| Buchwald-Hartwig Amination | This compound, Aryl Halide | Xantphos | Cs₂CO₃ | N-Aryl Amino Acid Ester |

| α-Arylation | This compound, Aryl Halide | P(t-Bu)₃ | K₃PO₄ | α-Aryl Amino Acid Ester |

| Suzuki-Miyaura Coupling | Aspartic Acid Phenyl Ester, Arylboronic Acid | - | K₂CO₃ | Aryl-Amino Ketone |

Copper(II) complexes are effective catalysts for various transformations, including oxidation and cross-coupling reactions. nih.govmdpi.comrsc.org In the context of this compound, copper catalysts can be employed in Ullmann-type coupling reactions to form C-N, C-O, and C-S bonds. wikipedia.orgsynarchive.comorganic-chemistry.org The Ullmann condensation typically requires higher temperatures than palladium-catalyzed reactions and involves the coupling of an aryl halide with an alcohol, amine, or thiol. wikipedia.org The mechanism is thought to involve the formation of a copper(I) species that reacts with the aryl halide. wikipedia.org

Copper(II) complexes have also been studied for the catalytic oxidation of alcohols, which is relevant to the potential oxidation of the benzyl alcohol moiety that can be generated from the hydrolysis of this compound. nih.govmdpi.comrsc.org These catalysts can promote the aerobic oxidation of benzyl alcohol to benzaldehyde. rsc.org

Palladium-Catalyzed Reaction Systems

Investigation of Reaction Mechanisms

The mechanisms of the aforementioned reactions are subjects of detailed investigation. For palladium-catalyzed reactions like the Buchwald-Hartwig amination, the catalytic cycle is generally understood to involve oxidative addition, ligand exchange, and reductive elimination. numberanalytics.com However, side reactions such as beta-hydride elimination can compete with the desired reductive elimination. wikipedia.org

In the palladium-catalyzed α-arylation of esters, the mechanism is believed to proceed through the formation of a palladium enolate complex. organic-chemistry.org The stability of this intermediate and the choice of base are critical for the success of the reaction. organic-chemistry.org

For copper-catalyzed Ullmann reactions, the precise mechanism is still a topic of discussion, but it is generally accepted that a copper(I) species is a key intermediate. wikipedia.org The reaction likely proceeds through an oxidative addition of the aryl halide to the copper(I) center, followed by reaction with the nucleophile.

Mechanistic studies of oxidative deamination catalyzed by metal complexes suggest that the reaction can proceed through the formation of a metal-bound imine, which is then hydrolyzed. rsc.org In some enzyme-mimicking systems, the oxidation of benzylamine (B48309) has been shown to occur via a transamination mechanism. nih.gov

Studies on Amine-Catalyzed Processes

This compound, as an amino acid ester, can participate in and be the subject of amine-catalyzed reactions. A significant area of research is the direct N-alkylation of α-amino acid esters using alcohols, a process that relies on a "borrowing hydrogen" methodology. organic-chemistry.org In these transformations, a catalyst, typically a ruthenium complex, temporarily "borrows" hydrogen from an alcohol to form an aldehyde in situ. This aldehyde then reacts with the primary amine of the amino acid ester to form an imine, which is subsequently reduced by the "borrowed" hydrogen to yield the N-alkylated product, with water as the only byproduct. d-nb.info

The efficiency and selectivity of these reactions can be significantly enhanced by the use of co-catalysts. For instance, studies on the N-alkylation of phenylalanine esters with benzyl alcohols demonstrated that the addition of diphenyl phosphate (B84403) as a Brønsted acid co-catalyst improved both the reaction conversion and selectivity towards the desired mono-alkylated product. d-nb.info The acid is believed to facilitate both the imine formation and the subsequent imine reduction steps within the catalytic cycle. d-nb.info

Furthermore, the core amino acid structure, alanine, can itself act as an amine donor in biocatalytic cascades. For example, an (S)-selective amine transaminase can utilize L-alanine to convert an aldehyde, such as benzaldehyde, into the corresponding primary amine (benzylamine). rsc.org This newly formed amine can then be acylated in the same pot by an acyl transferase, demonstrating a sophisticated one-pot, multi-enzyme process where the amino acid is a key reagent. rsc.org

| Substrate | Catalyst System | Temperature | Isolated Yield | Enantiomeric Excess (ee) Retention |

|---|---|---|---|---|

| Phenylalanine pentyl ester | Ru-Macho-BH + Diphenyl Phosphate | 100°C | 86% | 96% |

| Phenylalanine methyl ester | Ru-Macho-BH + Diphenyl Phosphate | 100°C | 88% | 96% |

| Phenylalanine ethyl ester | Ru-Macho-BH + Diphenyl Phosphate | 100°C | 91% | 98% |

Intermediates and Transition State Analysis in this compound Reactions

Understanding the mechanisms of reactions involving this compound requires the analysis of transient species such as intermediates and the high-energy transition states that connect reactants, intermediates, and products. While specific computational studies exclusively on this compound are not widely published, the principles can be understood from related systems. Computational methods are crucial for identifying the minimal energy path (MEP) for a chemical reaction. uni-muenchen.de

For instance, in the stereoselective alkylation of related bicyclic derivatives of isoserine, computational analysis using Newman projections helps to visualize the torsional strain in different transition state conformations. nih.govacs.org These analyses can explain the diastereoselectivity of a reaction by comparing the relative energies of transition states leading to different stereoisomers. nih.govacs.org Similarly, in dual copper- and aldehyde-catalyzed reactions for the sulfonylation of benzylamines, the reaction mechanism is elucidated through computational modeling, which can calculate the energy barriers for key steps like reductive elimination to form the final product. acs.org

Protecting Group Compatibility and Removal Strategies

In multi-step syntheses, particularly in peptide chemistry, functional groups that are not meant to react in a given step must be temporarily blocked with protecting groups. organic-chemistry.org this compound is itself a protected form of the amino acid alanine, where the carboxylic acid is masked as a benzyl ester. The utility of this protecting group is defined by its compatibility with other protecting groups and the specific conditions required for its removal. biosynth.com

Benzyl Group Hydrogenolysis

The most common method for cleaving the benzyl ester in this compound is hydrogenolysis. researchgate.net This reaction involves the use of hydrogen gas (H₂) and a metal catalyst, most frequently palladium on a carbon support (Pd/C). nacatsoc.orgresearchgate.net The reaction breaks the carbon-oxygen bond of the ester, releasing the free carboxylic acid (alanine) and toluene (B28343) as a byproduct.

Catalytic transfer hydrogenolysis offers a milder and often more practical alternative to using pressurized hydrogen gas. organic-chemistry.org In this technique, a hydrogen donor molecule is used to transfer hydrogen to the substrate in the presence of the catalyst. Common hydrogen donors include formic acid, ammonium (B1175870) formate, and tetrahydroxydiboron (B82485) (B₂(OH)₄). organic-chemistry.orgnih.govresearchgate.net Transfer hydrogenolysis can often be performed under milder conditions and can sometimes offer improved selectivity. organic-chemistry.org For example, using an amphiphilic polymer-supported palladium catalyst allows for the efficient hydrogenolysis of benzyl-protected amino acids in water, providing a safer and more environmentally friendly ("greener") approach. researchgate.net The choice of catalyst, solvent, and reaction conditions is crucial to ensure high yields and to avoid unwanted side reactions, such as the premature cleavage of other sensitive protecting groups or the hydrogenation of other functional groups. nacatsoc.orgresearchgate.net

| Method | Catalyst | Hydrogen Source | Solvent | Key Features | Reference |

|---|---|---|---|---|---|

| Standard Hydrogenolysis | 5-10% Pd/C | H₂ (gas) | Ethyl Acetate (B1210297), Methanol, THF/EtOH | Commonly used, can require elevated pressure. | nacatsoc.orgresearchgate.net |

| Catalytic Transfer Hydrogenolysis | Pd/C | Formic Acid | Not specified | Avoids use of H₂ gas; rapid and simple. | organic-chemistry.org |

| Catalytic Transfer Hydrogenolysis | Pd/C | Ammonium Formate (HCONH₄) | Water (with surfactant) | "On-DNA" compatible; mild conditions. | nih.gov |

| Catalytic Transfer Hydrogenolysis | Amphiphilic Resin-Pd | Tetrahydroxydiboron (B₂(OH)₄) | Water | Green chemistry approach; catalyst is reusable. | researchgate.net |

Orthogonal Protection Schemes

The power of protecting groups lies in their ability to be removed selectively in the presence of others, a concept known as orthogonality. jocpr.comthieme-connect.de An orthogonal set of protecting groups allows for the deprotection of one functional group without affecting others in the molecule. organic-chemistry.orgsigmaaldrich.com

In peptide synthesis, the combination of a tert-butyloxycarbonyl (Boc) group for the α-amino terminus and a benzyl (Bn) group for the carboxy-terminus or side chains is a classic strategy. biosynth.comresearchgate.net This is considered a "quasi-orthogonal" scheme. biosynth.com The Boc group is labile to acid (e.g., trifluoroacetic acid, TFA), while the benzyl ester is stable to these conditions but is readily cleaved by hydrogenolysis. biosynth.comresearchgate.net This differential reactivity allows for the selective removal of the Boc group to elongate the peptide chain, while the benzyl ester remains intact until the final deprotection step. biosynth.com

This Boc/Bn strategy is distinct from fully orthogonal schemes, such as the widely used Fmoc/tBu strategy. In this case, the 9-fluorenylmethoxycarbonyl (Fmoc) group protects the amine and is removed by a mild base (like piperidine), while side-chain protecting groups like tert-butyl (tBu) are removed by acid. biosynth.comsigmaaldrich.com The compatibility of the benzyl ester with the Fmoc group is also a key feature, as the benzyl group is stable to the basic conditions used for Fmoc removal, allowing for its use in Fmoc-based synthesis strategies as well. biosynth.com

| Protecting Group | Functionality Protected | Removal Conditions | Stable To | Orthogonal To |

|---|---|---|---|---|

| Benzyl (Bn) Ester | Carboxylic Acid | H₂/Pd/C (Hydrogenolysis) | Acid (e.g., TFA), Base (e.g., Piperidine) | Boc, Fmoc |

| Boc | Amine | Acid (e.g., TFA) | Base, Hydrogenolysis | Fmoc, Bn |

| Fmoc | Amine | Base (e.g., Piperidine) | Acid, Hydrogenolysis | Boc, Bn, tBu |

Application of Benzyl 2 Aminopropanoate As a Building Block in Complex Chemical Synthesis

Integration into Peptide Synthesis Strategies

A primary application of benzyl (B1604629) 2-aminopropanoate is in peptide synthesis, where it serves as the alanine (B10760859) residue for incorporation into a growing peptide chain. The core challenge in peptide synthesis is the specific formation of an amide bond between the carboxyl group of one amino acid and the amino group of another, without unintended side reactions such as self-polymerization. rsc.org This requires a precise strategy of protecting and deprotecting functional groups.

In this context, benzyl 2-aminopropanoate is used as a carboxyl-protected form of L-alanine. The benzyl ester functionality effectively shields the carboxylic acid from participating in coupling reactions. rsc.org This strategy is a key component of the widely used "Boc/Bzl" protection scheme in solid-phase peptide synthesis. rsc.orgorganic-chemistry.org In this approach, the temporary Nα-amino protecting group is tert-butyloxycarbonyl (Boc), while more permanent side-chain protection is often achieved with benzyl-based groups (Bzl). rsc.org

The benzyl ester is advantageous because it is stable under the conditions required to remove the Boc group (mild acid, such as trifluoroacetic acid) but can be readily cleaved under different, specific conditions. rsc.orgorganic-chemistry.org The most common methods for deprotection of the benzyl ester are catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst) or mild hydrolysis with aqueous sodium hydroxide. rsc.org This orthogonality allows for the selective deprotection of either the N-terminus for chain elongation or the C-terminus upon completion of the synthesis.

| Protecting Group | Structure | Introduction Method | Cleavage Conditions | Key Advantages |

|---|---|---|---|---|

| Benzyl (Bzl) Ester | -COOCH₂C₆H₅ | Acid-catalyzed esterification with benzyl alcohol | Catalytic Hydrogenolysis (H₂/Pd-C); Strong acids (HF) | Stable to mild acid (TFA); Orthogonal to Boc group |

| Methyl Ester | -COOCH₃ | Acid-catalyzed esterification with methanol | Saponification (e.g., NaOH) | Simple to introduce; Base-labile |

| tert-Butyl (tBu) Ester | -COOC(CH₃)₃ | Acid-catalyzed reaction with isobutylene | Mild Acidolysis (e.g., TFA) | Highly acid-labile; Orthogonal to Fmoc group |

Role in the Synthesis of Phosphoramidate (B1195095) Derivatives

This compound is a critical reagent in the synthesis of phosphoramidate derivatives, particularly those developed as prodrugs. The "ProTide" technology, a prominent phosphoramidate prodrug approach, utilizes amino acid esters to mask the negative charges of a monophosphate, thereby facilitating its entry into cells. google.comrsc.org Once inside the cell, enzymatic cleavage unmasks the nucleotide monophosphate, which can then be phosphorylated to the active triphosphate form. google.com

In this strategy, a phosphorochloridate, such as phenyl phosphorodichloridate, is reacted sequentially with an aryl alcohol (like phenol), the amino acid ester (this compound), and finally the nucleoside analog. nih.govresearchgate.net The resulting phosphoramidate contains the benzyl alaninate (B8444949) moiety, where the alanine carboxyl group is protected by the benzyl ester and the alanine amino group is linked to the phosphorus atom. researchgate.netmdpi.com

The modification of nucleoside analogs with a benzyl alaninyl phosphoramidate moiety has proven to be a highly effective strategy for improving the therapeutic potential of antiviral and anticancer agents. google.comnih.gov Many potent nucleoside-based drugs suffer from poor phosphorylation by cellular kinases, which is the first and often rate-limiting step in their activation. nih.gov The ProTide approach bypasses this initial phosphorylation step by delivering the monophosphate directly into the cell. google.com

Research has demonstrated that phosphoramidate prodrugs of the anticancer drug gemcitabine, created using benzyl ester of alanine and a phenyl group, exhibit superior efficacy both in vitro and in vivo compared to the parent drug. mdpi.com One such compound was selected for clinical studies in cancer patients. mdpi.com Similarly, this approach has been applied to a wide array of nucleoside analogs targeting viruses like HIV, Hepatitis B, and Hepatitis C. google.comnih.gov The choice of the amino acid ester and the aryl group is critical, with the L-alanine benzyl ester phosphoramidate being a frequently used and highly effective combination. researchgate.netnih.gov

| Parent Nucleoside Analog | Therapeutic Area | Rationale for Phosphoramidate Modification | Reference |

|---|---|---|---|

| Gemcitabine | Anticancer (Pancreatic, Solid Tumors) | To bypass resistance mechanisms and enhance efficacy by delivering the monophosphate form. | mdpi.com |

| Zidovudine (AZT) | Antiviral (HIV) | To overcome inefficient initial phosphorylation and improve cellular penetration. | rsc.org |

| 2'-deoxy-2'-fluoro-2'-methyluridine | Antiviral (HCV) | To overcome inefficient phosphorylation, which limits the antiviral activity of the parent nucleoside. | nih.gov |

| Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734 precursor) | Antiviral (Ebola, RSV) | To enhance potency and cellular delivery of the active nucleoside. | rsc.org |

Derivatization for Specialized Research Probes and Functional Molecules

The chemical structure of this compound, featuring a primary amine and a carboxylic acid ester, makes it an excellent substrate for derivatization. This process involves the chemical modification of the molecule to introduce new functional groups, thereby creating specialized research tools and functional molecules with tailored properties. researchgate.netlibretexts.org The primary amino group is a key site for such modifications, readily reacting with a variety of reagents to form stable covalent bonds.

Derivatization strategies are often aimed at attaching moieties that confer specific detectable properties, such as fluorescence or electrochemical activity, turning the parent molecule into a probe. researchgate.net For instance, fluorophores can be conjugated to the amino group, allowing for sensitive detection in biological systems or analytical assays. This is a common strategy in the development of probes for cell imaging and studying molecular interactions. mdpi.com

A notable example, demonstrating the utility of the aminopropanoate scaffold, is the development of a fluorescent chemosensor by conjugating the related compound, benzyl 3-aminopropanoate, with Rhodamine B. In this research, the amino group of the benzyl ester was reacted with the Rhodamine B scaffold to create a new molecule, RBAP. omicsdi.orgdntb.gov.ua This derivatization resulted in a highly sensitive and selective fluorescent sensor for detecting specific metal ions. While this example uses the 3-amino isomer, the synthetic principle is directly applicable to this compound, highlighting its potential as a precursor for similar functional probes.

The modification is not limited to fluorescent tags. Other groups can be introduced to alter solubility, stability, or to act as a linker for attaching the molecule to solid supports or other biomolecules. researchgate.net

Table 1: Derivatization Strategies for this compound

| Derivatization Type | Reagent Class Example | Attached Moiety | Purpose / Application |

| Fluorophore Conjugation | Isothiocyanates, Acyl Chlorides | Fluorescein, Rhodamine, BODIPY | Creation of fluorescent probes for bio-imaging and assays. mdpi.commdpi.com |

| Acylation | Benzoyl Chloride | Benzoyl group | Modifies electronic properties and stability; enhances detectability. researchgate.net |

| Linker Attachment | Bifunctional reagents | Polyethylene glycol (PEG), Alkyl chains | Improves solubility, provides spacing for biomolecule conjugation. |

| Solid-Phase Linkage | Trityl or Fmoc protecting groups | Resin linkage | Enables use in solid-phase synthesis of peptides or small molecule libraries. mdpi.com |

Contribution to Chemical Library Development

This compound is a valuable building block in the field of combinatorial chemistry, a discipline focused on the rapid synthesis of large numbers of diverse molecules known as chemical libraries. ijpsr.comkoreascience.kr These libraries are fundamental tools in modern drug discovery, enabling high-throughput screening (HTS) to identify novel lead compounds with potential therapeutic activity. imperial.ac.uknih.gov

The utility of this compound in this context stems from its identity as a protected form of the amino acid alanine. nih.gov Amino acids are privileged scaffolds in medicinal chemistry, forming the basis for peptides and peptidomimetics. By using this compound, chemists can incorporate the alanine structure into a growing library of compounds while the benzyl group protects the carboxylic acid, allowing for selective reactions at the amino group.

This building block can be used in various combinatorial strategies:

Scaffold-Based Libraries : The aminopropanoate structure can serve as the central core or "scaffold" from which diverse side chains are elaborated. ijpsr.com Different chemical groups can be attached to the amino function, generating a library of related molecules built upon the same framework.

Parallel Synthesis : In parallel synthesis, unique compounds are synthesized in separate reaction wells. This compound can be used as a common starting material in each well, with different reactants added to each to produce a spatially segregated library of individual, known compounds. imperial.ac.uk

Backbone-Based Libraries : It is a key component for constructing libraries of peptides or peptidomimetics. For example, the synthesis of a 1,4-benzodiazepine (B1214927) library, a class of important therapeutic agents, has been demonstrated using amino acid derivatives as key starting materials. koreascience.kr The amino acid component is coupled with another building block (like a 2-aminobenzophenone) to construct the core heterocyclic system. koreascience.kr

The integration of this compound into these workflows allows for the systematic exploration of chemical space around the alanine motif, increasing the probability of discovering molecules with desired biological activities. ijpsr.com

Table 2: Role of this compound in Chemical Library Development

| Library Aspect | Description | Relevance of this compound |

| Approach | Combinatorial Chemistry | A key building block for creating large sets of related compounds. ijpsr.com |

| Scaffold Type | Amino Acid / Peptidomimetic | Provides a protected alanine scaffold, a common motif in bioactive molecules. ijpsr.comnih.gov |

| Key Reactions | Amide bond formation, N-alkylation, Reductive amination | The free amino group is the primary site for diversification reactions. |

| Synthesis Method | Solid-Phase or Solution-Phase Synthesis | Compatible with both major methods for library production. ijpsr.comkoreascience.kr |

| Application | High-Throughput Screening (HTS) | Libraries generated are screened to identify new drug leads. imperial.ac.uk |

Advanced Spectroscopic and Analytical Characterization of Benzyl 2 Aminopropanoate and Its Research Intermediates

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for evaluating the purity and enantiomeric composition of benzyl (B1604629) 2-aminopropanoate. This technique separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase.

Reverse-Phase HPLC with UV Detection

Reverse-phase HPLC (RP-HPLC) is a powerful tool for determining the chemical purity of benzyl 2-aminopropanoate. In this method, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, often consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. chromatographyonline.comaustinpublishinggroup.comjpionline.org this compound, being a relatively nonpolar compound due to the benzyl group, is retained on the column and then eluted by a gradient of increasing organic solvent.

UV detection is commonly employed, as the benzyl group contains a chromophore that absorbs ultraviolet light at a specific wavelength, typically around 220 nm or 254 nm. austinpublishinggroup.comjpionline.org The detector measures the absorbance of the eluent, and the resulting chromatogram displays peaks corresponding to the analyte and any impurities. The area of the peak is proportional to the concentration of the compound, allowing for quantitative purity analysis. For instance, a purity of ≥98.0% for L-Alanine benzyl ester hydrochloride has been determined using this method. avantorsciences.comavantorsciences.comtcichemicals.com The retention time, the time it takes for the compound to travel through the column, is a characteristic property under specific conditions and aids in its identification.

A typical RP-HPLC method might utilize a C18 column with a gradient elution. chromatographyonline.com For example, a gradient could start with a low percentage of acetonitrile in water (or a buffer like ammonium (B1175870) formate) and gradually increase to a high percentage of acetonitrile to elute the compound and any less polar impurities. chromatographyonline.com The flow rate and column temperature are optimized to achieve good separation and peak shape. austinpublishinggroup.com

Table 1: Illustrative RP-HPLC Parameters for Purity Analysis

| Parameter | Value |

| Column | C18, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Chiral Stationary-Phase HPLC

Since this compound possesses a chiral center at the alpha-carbon of the alanine (B10760859) moiety, it exists as two enantiomers (L- and D-forms). Distinguishing and quantifying these enantiomers is crucial, especially in pharmaceutical and biological applications where stereochemistry dictates activity. Chiral Stationary-Phase HPLC (CSP-HPLC) is the premier technique for this enantiomeric excess (ee) determination. uma.esunimi.itnih.gov

This method utilizes a chiral stationary phase (CSP), which is a solid support that has been modified with a chiral selector. These selectors can be complex carbohydrates (like cellulose (B213188) or cyclodextrins), proteins, or synthetic chiral polymers. The enantiomers of this compound interact differently with the chiral selector, leading to different retention times and, consequently, their separation on the chromatogram. uma.es

For instance, a CROWNPAK CR(+) column has been used for the chiral separation of similar amino acid derivatives. researcher.life The mobile phase is typically a mixture of an organic solvent like acetonitrile and an acidic aqueous solution, such as perchloric acid solution. researcher.life The separation allows for the determination of the enantiomeric excess, which is a measure of the purity of one enantiomer over the other. This is critical to ensure that no racemization has occurred during synthesis or purification.

Table 2: Example Conditions for Chiral HPLC Separation

| Parameter | Value |

| Column | Chiralcel OD-H or similar |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm |

| Injection Volume | 5 µL |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and its intermediates. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Chemical Shift Analysis

¹H NMR and ¹³C NMR are the most common NMR techniques used for the characterization of organic molecules.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons in the molecule are observed. The aromatic protons of the benzyl group typically appear as a multiplet in the range of δ 7.2–7.4 ppm. unimi.it The two protons of the benzylic methylene (B1212753) group (-CH₂-) adjacent to the ester oxygen appear as a singlet or a doublet of doublets around δ 5.1-5.3 ppm. unimi.it The methine proton (-CH-) at the chiral center of the alanine moiety shows a quartet around δ 4.1 ppm, due to coupling with the adjacent methyl protons. unimi.it The three protons of the methyl group (-CH₃) appear as a doublet around δ 1.5 ppm. unimi.it The protons of the amino group (-NH₂) can appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbonyl carbon of the ester group is typically found downfield, around δ 170-175 ppm. rsc.org The carbons of the aromatic ring appear in the region of δ 127–136 ppm. The benzylic carbon (-CH₂-) is observed around δ 67 ppm, while the alpha-carbon of the alanine moiety is seen around δ 50 ppm. rsc.org The methyl carbon (-CH₃) gives a signal at approximately δ 19-20 ppm. rsc.orgrsc.org

Table 3: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Group | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Aromatic (C₆H₅) | 7.2 - 7.4 (m, 5H) | 127 - 136 |

| Benzylic CH₂ | 5.1 - 5.3 (s or dd, 2H) | ~67 |

| α-CH | ~4.1 (q, 1H) | ~50 |

| CH₃ | ~1.5 (d, 3H) | ~19-20 |

| NH₂ | Variable (broad s, 2H) | - |

| C=O | - | ~170-175 |

| Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions. m = multiplet, s = singlet, dd = doublet of doublets, q = quartet, d = doublet. |

Phosphorus-31 (³¹P) NMR for Phosphoryl Derivatives

In the synthesis of research intermediates, this compound may be phosphorylated. For the characterization of these phosphoryl derivatives, ³¹P NMR spectroscopy is an exceptionally powerful and direct technique. oxinst.com The ³¹P nucleus has a natural abundance of 100% and a wide chemical shift range, which makes the spectra relatively simple and easy to interpret. mdpi.com

The chemical shift of the phosphorus signal is highly sensitive to its chemical environment, including its oxidation state and the nature of the substituents attached to it. For instance, in a compound like (2S)-Benzyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate, the phosphorus atom would give a distinct signal in the ³¹P NMR spectrum, confirming the integrity of the phosphoryl group. The chemical shifts for tetracoordinated phosphates typically appear in a specific region of the spectrum. researchgate.net This technique is invaluable for monitoring the progress of phosphorylation reactions and for characterizing the final phosphorylated products. rsc.org

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To gain deeper insights into the molecular structure and to unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. ugm.ac.id

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled to each other. Cross-peaks in the COSY spectrum connect the signals of coupled protons. For this compound, a cross-peak would be observed between the α-CH proton and the CH₃ protons, confirming their connectivity. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the signals of protons directly attached to carbon atoms. Each cross-peak in the HSQC spectrum links the ¹H signal of a proton to the ¹³C signal of the carbon it is bonded to. This allows for the definitive assignment of each carbon atom that has attached protons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range couplings between protons and carbons, typically over two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For example, an HMBC correlation would be expected between the benzylic CH₂ protons and the carbonyl carbon, and between the methyl protons and the carbonyl carbon, confirming the ester structure. ugm.ac.id

Together, these 2D NMR techniques provide a comprehensive and detailed map of the molecular structure of this compound, leaving no ambiguity in its identification.

In-Situ NMR for Reaction Monitoring

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for real-time monitoring of chemical reactions, providing kinetic and mechanistic data without the need for sample quenching or work-up. The progress of reactions involving this compound, such as its synthesis or subsequent transformations, can be tracked using this technique. google.comgoogle.com For instance, the esterification of alanine with benzyl alcohol can be monitored by observing the appearance of characteristic proton (¹H) or carbon (¹³C) NMR signals of the benzyl ester product and the disappearance of the starting material signals.

In a study on the asymmetric synthesis of α-amino acid benzyl esters, ¹H NMR was utilized to follow the reaction progress and characterize the intermediates and final products. d-nb.info Researchers have also used ¹H NMR in the presence of a chiral solvating agent, (R)-Mosher acid, to determine the enantiomeric excess of amino acid benzyl esters, including the alanine derivative. researchgate.netunimi.it This method allows for rapid and accurate quantification of enantiomeric purity, which is critical for applications in asymmetric synthesis and pharmaceuticals. researchgate.net Significant chemical shift differences between the diastereomeric (R)-Mosher carboxylates of D- and L-alanine benzyl ester were observed, enabling the determination of enantiomeric excess. unimi.it

Key NMR Signals for this compound:

| Proton Type | Approximate Chemical Shift (ppm) |

| Aromatic (benzyl group) | 7.2–7.8 |

| Benzylic (-CH₂-) | ~5.1 |

| α-proton (-CH-) | ~3.8 |

| Methyl (-CH₃) | ~1.4 |

Note: Chemical shifts can vary depending on the solvent and the presence of other functional groups.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. webassign.netbellevuecollege.edu In this compound, the key functional groups are the ester, the primary amine, and the aromatic ring, each giving rise to characteristic absorption bands in the IR spectrum. fiveable.melibretexts.org

The IR spectrum of this compound would be expected to show the following characteristic peaks:

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| N-H (primary amine) | Stretch | 3300-3500 (often two bands) |

| C-H (aromatic) | Stretch | ~3030 |

| C-H (aliphatic) | Stretch | 2850-2960 |

| C=O (ester) | Stretch | 1735-1750 |

| C=C (aromatic) | Stretch | 1400-1600 |

| C-O (ester) | Stretch | 1000-1300 |

The presence of a strong absorption band around 1735-1750 cm⁻¹ is indicative of the ester carbonyl group. fiveable.me The N-H stretching vibrations of the primary amine typically appear as two bands in the 3300-3500 cm⁻¹ region. fiveable.me The aromatic C-H stretching is observed around 3030 cm⁻¹, while the aliphatic C-H stretches from the alanine and benzyl moieties appear in the 2850-2960 cm⁻¹ range. fiveable.me Vibrational analysis of these peaks confirms the successful formation of the ester and the integrity of the other functional groups within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the primary chromophore responsible for UV absorption is the benzyl group. The aromatic ring exhibits characteristic π → π* transitions, which are typically observed in the UV region.

The UV-Vis spectrum of this compound would be expected to show absorption maxima characteristic of the benzene (B151609) ring, generally below 280 nm. nih.gov Studies on similar amino acid esters have shown that the electronic transitions can be influenced by the solvent and the formation of complexes. mdpi.com For example, the UV-Vis titration of a zinc bisporphyrinate with amino acid esters showed distinct spectral changes corresponding to the formation of 1:1 and 1:2 host-guest complexes. mdpi.com While not as structurally informative as NMR or IR for this specific compound, UV-Vis spectroscopy can be useful for quantitative analysis using a calibration curve and for studying interactions with other chromophoric systems. researchgate.netacs.org

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound, providing unambiguous information about bond lengths, bond angles, and absolute stereochemistry. For chiral molecules like this compound, X-ray crystallography can definitively establish the (R) or (S) configuration at the stereocenter.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for accurately determining the molecular weight of a compound and confirming its elemental composition. algimed.com Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique molecular formula.

For this compound (C₁₀H₁₃NO₂), the expected exact mass can be calculated and compared to the experimental value obtained from HRMS. This is a critical step in the characterization of newly synthesized compounds. rsc.orgthieme-connect.de HRMS is also invaluable for identifying and characterizing impurities and byproducts in a sample. For example, in the synthesis of related compounds, HRMS has been used to validate the molecular weight and fragmentation patterns, ensuring the correct product has been formed.

Other Advanced Analytical Techniques in Research

Beyond the core spectroscopic techniques, several other advanced analytical methods are employed in the research and quality control of this compound and its derivatives. americanpharmaceuticalreview.comresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the separation, purification, and analysis of this compound. google.com Reversed-phase HPLC with UV detection is commonly used to assess the purity of the compound.

Chiral Chromatography: To determine the enantiomeric purity of this compound, chiral HPLC is the most widely used method. unimi.itresearchgate.net This technique utilizes a chiral stationary phase to separate the enantiomers, allowing for their accurate quantification. unimi.itcsic.es

Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), can be used for the analysis of volatile derivatives of this compound or for monitoring reaction progress. google.comjfda-online.comscholarsresearchlibrary.com

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. google.com